2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a nicotinoylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan derivative with an appropriate amine under dehydrating conditions.
Coupling with Nicotinoylpiperidine: The final step involves coupling the carboxamide derivative with nicotinoylpiperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The nicotinoylpiperidine moiety may bind to nicotinic acetylcholine receptors, modulating their activity and influencing various physiological processes. The furan ring and carboxamide group may also contribute to the compound’s overall biological activity by interacting with other cellular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler analog lacking the carboxamide and nicotinoylpiperidine groups.
Nicotinoylpiperidine: A compound featuring the nicotinoylpiperidine moiety without the furan ring.
Furan-3-carboxamide: A compound with the furan ring and carboxamide group but lacking the dimethyl and nicotinoylpiperidine substitutions.
Uniqueness
2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs
Properties
IUPAC Name |
2,5-dimethyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-10-17(14(2)25-13)18(23)21-11-15-5-8-22(9-6-15)19(24)16-4-3-7-20-12-16/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFCNPAMGSGLFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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